molecular formula C8H10N2O5S B1453558 N-methoxy-N-methyl-3-nitrobenzenesulfonamide CAS No. 1458729-14-0

N-methoxy-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B1453558
CAS No.: 1458729-14-0
M. Wt: 246.24 g/mol
InChI Key: JOAGQMBLCKEQJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-nitrobenzenesulfonamide typically involves the nitration of a benzene sulfonamide derivative followed by methylation and methoxylation reactions. The nitration process introduces a nitro group (-NO2) to the benzene ring, while the subsequent methylation and methoxylation add methyl (-CH3) and methoxy (-OCH3) groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methylation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-nitrobenzenesulfonamide involves its interaction with molecular targets through various pathways:

Properties

IUPAC Name

N-methoxy-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAGQMBLCKEQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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